molecular formula C37H30ClN3 B13825226 N-(4-(bis(4-(phenylamino)phenyl)methylene)cyclohexa-2,5-dienylidene)benzenaminium chloride

N-(4-(bis(4-(phenylamino)phenyl)methylene)cyclohexa-2,5-dienylidene)benzenaminium chloride

Cat. No.: B13825226
M. Wt: 552.1 g/mol
InChI Key: IFFSTQSVRWFGTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

. It is primarily used as an indicator in agar for the detection of lipase activity in bacteria . This compound is known for its vibrant blue color and is utilized in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Opal Blue SS involves the reaction of aniline derivatives with benzaldehyde derivatives under acidic conditions to form the triarylmethane structure . The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the dye.

Industrial Production Methods

Industrial production of Opal Blue SS follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Opal Blue SS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction typically results in colorless leuco compounds .

Scientific Research Applications

Opal Blue SS has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Opal Blue SS involves its interaction with specific molecular targets. In microbiology, the dye binds to lipase enzymes produced by bacteria, resulting in a color change that indicates enzyme activity . The dye’s structure allows it to interact with various biological molecules, making it useful in different staining and detection applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C37H30ClN3

Molecular Weight

552.1 g/mol

IUPAC Name

4-[bis(4-anilinophenyl)methyl]-N-phenylaniline;chloride

InChI

InChI=1S/C37H30N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-40H;1H/q+1;/p-1

InChI Key

IFFSTQSVRWFGTF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[Cl-]

Origin of Product

United States

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